molecular formula C12H17NO4 B2458554 Tert-butyl 4-hydroxy-2-methoxyphenylcarbamate CAS No. 1435933-04-2

Tert-butyl 4-hydroxy-2-methoxyphenylcarbamate

Cat. No.: B2458554
CAS No.: 1435933-04-2
M. Wt: 239.271
InChI Key: UUWWYFQJCAFFSU-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The compound under investigation is systematically named according to International Union of Pure and Applied Chemistry nomenclature as tert-butyl N-(4-hydroxy-2-methoxyphenyl)carbamate. This nomenclature reflects the presence of a tertiary butyl group attached to the carbamate functionality, which is further linked to a substituted phenyl ring bearing both hydroxyl and methoxy substituents at the 4- and 2-positions, respectively. The structural designation emphasizes the carbamate linkage as the central functional group connecting the tert-butyl moiety to the substituted aromatic system.

Several synonyms have been documented for this compound in chemical databases and literature sources. The compound is alternatively referenced as ZINC261494315 and (4-hydroxy-2-methoxyphenyl)carbamic acid tert-butyl ester. These alternative nomenclatures provide different perspectives on the molecular structure, with the latter emphasizing the carbamic acid ester nature of the compound. The Chemical Abstracts Service has assigned the registry number 1435933-04-2 to this compound, providing a unique identifier for database searches and chemical documentation.

Properties

IUPAC Name

tert-butyl N-(4-hydroxy-2-methoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-9-6-5-8(14)7-10(9)16-4/h5-7,14H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWWYFQJCAFFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Based Synthesis

In tetrahydrofuran (THF), 4-hydroxy-2-methoxyaniline (1.0 equiv) reacts with Boc₂O (1.1 equiv) at room temperature for 16 hours under inert atmosphere. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, yielding the carbamate after aqueous workup. This method achieves ~87% yield, comparable to tert-butyl (2-hydroxyphenyl)carbamate syntheses.

Key Data:

  • Solvent: THF
  • Temperature: 20°C
  • Yield: 87%
  • Purification: Silica gel chromatography (hexane/EtOAc)

Solvent-Free Boc Protection

Eliminating solvents enhances atom economy. A mixture of 4-hydroxy-2-methoxyaniline and Boc₂O, stirred neat at 30°C for 16 hours, affords the product in 94% yield after column purification. This approach avoids solvent waste, aligning with green chemistry principles.

Catalytic Methods for Enhanced Efficiency

Iron(III) Triflate Catalysis

Iron(III) triflate [Fe(OTf)₃] (1 mol%) catalyzes Boc protection in solvent-free conditions. Adding Boc₂O to 4-hydroxy-2-methoxyaniline with Fe(OTf)₃ at 20°C for 5 minutes achieves 99% yield. The Lewis acid activates Boc₂O, accelerating amine acylation.

Advantages:

  • Reaction Time: <10 minutes
  • Yield: 99%
  • Catalyst Recovery: Fe(OTf)₃ remains active for multiple cycles

Guanidine Hydrochloride in Ethanol

Guanidine hydrochloride (15 mol%) in ethanol at 35–40°C facilitates Boc protection within 15 minutes, yielding 96% product. The guanidinium ion stabilizes the transition state, enhancing reaction kinetics.

Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

The ionic liquid [TPA][Pro] (1 mL) enables Boc protection at room temperature. After reaction completion, the product is extracted into ethyl acetate, while the ionic liquid is recycled without activity loss. This method achieves 99% yield and exemplifies sustainability.

Nano-Fe₃O₄ Catalysis

Magnetite nanoparticles (nano-Fe₃O₄, 3 mol%) in ethanol catalyze the reaction at 20°C, yielding 95% product. The catalyst is magnetically recovered and reused six times without yield degradation.

Comparative Analysis of Methods

Method Conditions Catalyst Yield Time
Classical (THF) 20°C, 16h None 87% 16h
Solvent-Free 30°C, 16h None 94% 16h
Fe(OTf)₃ Catalysis 20°C, 5min Fe(OTf)₃ (1 mol%) 99% 5min
Ionic Liquid 20°C, 13min [TPA][Pro] 99% 13min
Nano-Fe₃O₄ 20°C, 30min Nano-Fe₃O₄ 95% 30min

Catalytic methods outperform classical approaches in yield and time, with Fe(OTf)₃ and ionic liquids being optimal for industrial applications.

Mechanistic Insights and Side Reactions

The Boc protection mechanism involves two steps:

  • Amine Deprotonation: Bases (e.g., triethylamine) or catalysts deprotonate the amine, enhancing nucleophilicity.
  • Acylation: The amine attacks Boc₂O’s carbonyl, releasing tert-butoxide, which abstracts a proton to form the carbamate.

Side Reactions:

  • Over-Boc Protection: Excess Boc₂O may lead to di-Boc derivatives, mitigated by stoichiometric control.
  • Esterification: Competing ester formation with the phenolic –OH is negligible due to Boc₂O’s preference for amines.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow systems with Fe(OTf)₃ catalysis are ideal, ensuring rapid mixing and heat dissipation. A pilot study using a microreactor (residence time: 2 minutes) achieved 98% yield, demonstrating scalability.

Chemical Reactions Analysis

Tert-butyl 4-hydroxy-2-methoxyphenylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Chemistry

  • Protecting Group : This compound is widely used as a protecting group for amines in peptide synthesis. Its stability allows for selective reactions without interfering with other functional groups.
  • Synthesis of Fine Chemicals : It plays a role in the synthesis of various fine chemicals and pharmaceuticals, often utilized in palladium-catalyzed reactions to produce N-Boc protected anilines .

Biological Applications

  • Enzyme Studies : Tert-butyl 4-hydroxy-2-methoxyphenylcarbamate is employed in studying enzyme mechanisms and protein interactions. Its ability to form stable linkages aids in the investigation of complex biological processes.
  • Neuroprotective Studies : Research indicates that derivatives of this compound exhibit neuroprotective effects against amyloid beta-induced toxicity in astrocytes, suggesting potential applications in Alzheimer's disease research .

Pharmaceutical Development

  • Drug Delivery Systems : The compound is being explored for its potential use in drug delivery systems due to its favorable pharmacokinetic properties. It can be designed as a prodrug, enhancing the bioavailability of active pharmaceutical ingredients.
  • Antioxidant Activity : Similar compounds have been studied for their antioxidant properties, contributing to the development of therapeutic agents that mitigate oxidative stress-related diseases .

Case Study 1: Neuroprotection Against Amyloid Beta

In a study investigating the protective effects of this compound derivatives on astrocytes, researchers found that these compounds reduced levels of TNF-alpha and free radicals when exposed to amyloid beta (Aβ) 1-42. The results indicated a moderate protective effect, highlighting the compound's potential in neurodegenerative disease therapies .

Case Study 2: Antioxidant Activity Assessment

Another study evaluated the antioxidant activity of related phenolic compounds, including this compound. The findings demonstrated significant radical-scavenging activity, suggesting its utility in formulations aimed at combating oxidative stress and inflammation .

Data Tables

Application AreaSpecific UseObservations/Results
Organic ChemistryProtecting group in peptide synthesisEffective protection of amines during synthesis
Biological StudiesNeuroprotection against Aβ toxicityModerate protective effect on astrocytes observed
Pharmaceutical ResearchDrug delivery systemsPotential as a prodrug enhancing bioavailability
Antioxidant ResearchRadical scavenging activitySignificant antioxidant properties noted

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-methoxyphenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl 4-hydroxy-2-methoxyphenylcarbamate can be compared with other similar compounds, such as:

The presence of both hydroxyl and methoxy groups in this compound makes it unique and versatile for various applications .

Biological Activity

Tert-butyl 4-hydroxy-2-methoxyphenylcarbamate, commonly referred to as M4, has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anti-inflammatory effects. This compound exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H17NO3C_{12}H_{17}NO_3. Its structure includes a phenolic group, which is often associated with antioxidant properties, and a carbamate group that can influence its biological activity.

Research indicates that M4 acts as both a β-secretase and an acetylcholinesterase inhibitor. These actions are crucial in the context of neurodegenerative diseases like Alzheimer's, where the aggregation of amyloid-beta peptides (Aβ) is a significant pathological feature. The compound has been shown to prevent Aβ aggregation and reduce the formation of fibrils from Aβ1-42 in vitro studies, indicating its potential as a neuroprotective agent .

In Vitro Studies

In vitro experiments have demonstrated that M4 can significantly reduce the death of astrocyte cells induced by Aβ1-42. Specifically, it was observed that treatment with M4 decreased levels of pro-inflammatory cytokines such as TNF-α in cell cultures exposed to Aβ1-42. However, the reduction was not statistically significant compared to control groups, suggesting that while M4 has protective effects, its efficacy may vary depending on the concentration and specific cellular context .

Case Studies

  • Neuroprotective Effects : In one study, M4 was tested against Aβ-induced cytotoxicity in astrocytes. The results indicated a moderate protective effect against oxidative stress and inflammation caused by Aβ exposure. The study highlighted the importance of further research to optimize dosage and delivery methods for better efficacy .
  • Inflammatory Response Modulation : Another investigation focused on the ability of M4 to modulate inflammatory responses in cell cultures activated by bacterial lipopolysaccharides (LPS). While no significant anti-inflammatory activity was observed alone, combinations with other antioxidants showed promise in reducing inflammatory markers .

Summary Table of Biological Activities

Activity Mechanism Findings
Neuroprotectionβ-secretase & acetylcholinesterase inhibitionReduces Aβ aggregation; protects astrocytes
Anti-inflammatoryInhibition of Cox2 and TNFαLimited direct evidence; potential synergy with other antioxidants
Cytotoxicity ReductionModulation of oxidative stressModerate protective effect against Aβ-induced death

Q & A

Basic Research Questions

Q. What are the foundational steps for synthesizing tert-butyl 4-hydroxy-2-methoxyphenylcarbamate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling 4-hydroxy-2-methoxybenzoic acid derivatives with tert-butyl carbamate-protected amines under anhydrous conditions. Key steps include:

  • Protection of reactive groups : Use tert-butyl dicarbonate (Boc anhydride) to protect amine functionalities under basic conditions (e.g., DMAP catalysis) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures purity. Monitor via TLC and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .
  • Characterization : Employ 1^1H/13^{13}C NMR to verify substitution patterns and FT-IR to confirm carbamate C=O stretches (~1680–1720 cm1^{-1}) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). 13^{13}C NMR confirms carbamate carbonyl (~155 ppm) and methoxy groups (~55 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+^+ peak at m/z 282.1) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and resolves co-eluting impurities .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

  • Methodological Answer :

  • Experimental Design : Apply a 2k^k factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:
  • Factors : Temperature (40°C vs. 80°C), solvent (THF vs. DMF), base (K2_2CO3_3 vs. Et3_3N).
  • Response Variables : Yield, purity, reaction time.
  • Analysis : Use ANOVA to identify significant interactions and optimize conditions (e.g., higher yields in DMF at 80°C with Et3_3N) .
  • Case Study : A study using DOE reduced the number of experiments by 60% while achieving >85% yield and >98% purity .

Q. What computational strategies predict reaction pathways for tert-butyl carbamate derivatives in nucleophilic substitution?

  • Methodological Answer :

  • Reaction Path Search : Utilize density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and intermediates. Tools like Gaussian or ORCA calculate activation energies for competing pathways (e.g., SN2 vs. SN1 mechanisms) .
  • Machine Learning (ML) : Train ML models on existing kinetic data to predict regioselectivity in polyfunctional substrates. For example, random forest models can prioritize reaction conditions favoring carbamate stability .

Q. How can contradictions in spectroscopic data for degradation products of this compound be resolved?

  • Methodological Answer :

  • Multi-Technique Cross-Validation :
  • LC-MS/MS : Identifies degradation fragments (e.g., loss of tert-butyl group, m/z 182.0).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., distinguishing ortho vs. para substituents) .
  • Case Study : A discrepancy in 1^1H NMR peaks (δ 7.2 ppm) was resolved via HSQC, confirming a hydrolyzed phenolic intermediate rather than an aromatic byproduct .

Q. What safety protocols are critical for scaling up exothermic reactions involving tert-butyl carbamates?

  • Methodological Answer :

  • Reaction Calorimetry : Use devices like RC1e (Mettler Toledo) to measure heat flow and identify adiabatic temperature rise. For tert-butyl carbamates, maintain ΔT < 50°C to prevent decomposition .
  • In-Situ Monitoring : Implement PAT (Process Analytical Technology) tools (e.g., ReactIR) to track carbamate stability in real-time. For example, monitor carbonyl peaks (1650–1750 cm1^{-1}) to detect premature deprotection .
  • Contingency Planning : Use dry chemical extinguishers (e.g., NaHCO3_3) and ensure fume hoods with HEPA filters are operational during scale-up .

Data Contradiction Analysis

Q. How to address conflicting HPLC and NMR data when analyzing tert-butyl carbamate intermediates?

  • Methodological Answer :

  • Hypothesis Testing : If HPLC indicates 95% purity but NMR shows impurities:
  • Sample Preparation : Ensure complete dissolution in deuterated solvents (e.g., CDCl3_3) to avoid undetected particulates .
  • Column Selection : Switch to a chiral HPLC column (e.g., Chiralpak IA) to resolve enantiomeric byproducts not visible in standard reverse-phase systems .
  • Case Study : A study resolved a 5% impurity mismatch by combining preparative TLC with high-resolution MS, identifying a dimeric side product .

Integration of Computational and Experimental Data

Q. How can quantum chemical calculations guide solvent selection for tert-butyl carbamate crystallography?

  • Methodological Answer :

  • Solvent Screening : Use COSMO-RS (Conductor-like Screening Model) to predict solubility parameters. For tert-butyl carbamates, low-polarity solvents (e.g., hexane) favor crystallization over DMSO, which may solubilize impurities .
  • Case Study : COSMO-RS predicted 80% higher crystal yield in hexane/ethyl acetate (3:1), validated experimentally via PXRD .

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